Cas no 1058229-03-0 (4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide)

4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a fused triazolopyridazine core with a furan substituent and a piperazine-carboxamide moiety. Its structural complexity offers potential for high binding affinity and selectivity, making it a candidate for pharmacological research, particularly in targeting central nervous system (CNS) receptors or enzymes. The presence of the furan ring and methoxyphenyl group may enhance lipophilicity and metabolic stability, while the piperazine linker provides conformational flexibility for optimal interactions. This compound is of interest in medicinal chemistry for its modular design, enabling further derivatization to optimize pharmacokinetic properties. Suitable for exploratory studies in drug discovery.
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide structure
1058229-03-0 structure
Product name:4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
CAS No:1058229-03-0
MF:C21H21N7O3
MW:419.436543226242
CID:6265749
PubChem ID:25854715

4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
    • AKOS024499208
    • 4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
    • F5123-0484
    • VU0636558-1
    • 1058229-03-0
    • Inchi: 1S/C21H21N7O3/c1-30-16-6-3-2-5-15(16)22-21(29)27-12-10-26(11-13-27)19-9-8-18-23-24-20(28(18)25-19)17-7-4-14-31-17/h2-9,14H,10-13H2,1H3,(H,22,29)
    • InChI Key: CCVLFBISSZOPBP-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1OC)N1CCN(C2C=CC3=NN=C(C4=CC=CO4)N3N=2)CC1

Computed Properties

  • Exact Mass: 419.17058756g/mol
  • Monoisotopic Mass: 419.17058756g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 1.6

4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5123-0484-40mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
40mg
$140.0 2023-09-10
Life Chemicals
F5123-0484-20μmol
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5123-0484-100mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
100mg
$248.0 2023-09-10
Life Chemicals
F5123-0484-3mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
3mg
$63.0 2023-09-10
Life Chemicals
F5123-0484-25mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
25mg
$109.0 2023-09-10
Life Chemicals
F5123-0484-1mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
1mg
$54.0 2023-09-10
Life Chemicals
F5123-0484-50mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
50mg
$160.0 2023-09-10
Life Chemicals
F5123-0484-2mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
2mg
$59.0 2023-09-10
Life Chemicals
F5123-0484-10μmol
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5123-0484-4mg
4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
1058229-03-0
4mg
$66.0 2023-09-10

4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide Related Literature

Additional information on 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide

4-[3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide: A Comprehensive Overview

The compound with CAS No. 1058229-03-0, named 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule combines several functional groups, including a piperazine ring, a triazolopyridazine moiety, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

The piperazine ring serves as the central scaffold of the molecule, providing a rigid structure that facilitates interactions with biological targets. Piperazine derivatives are well-known for their ability to act as ligands in various biochemical systems. The triazolopyridazine moiety, on the other hand, introduces additional aromaticity and heteroatom functionality, enhancing the molecule's ability to engage in hydrogen bonding and π-interactions. The presence of the furan-2-yl group further diversifies the electronic properties of the compound, potentially influencing its solubility and bioavailability.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that molecules with similar structural motifs exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases. The N-(2-methoxyphenyl) group in this compound adds another layer of complexity by introducing steric and electronic effects that can modulate the molecule's pharmacokinetic profile.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the triazolopyridazine ring system through cyclization reactions and the subsequent coupling with the piperazine derivative. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the synthetic pathway.

From a pharmacological standpoint, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific kinase pathways has been extensively investigated using both in vitro and in vivo models. According to findings published in *Nature Communications*, analogs of this compound have demonstrated selective inhibition of oncogenic kinases, making them attractive candidates for anticancer drug development.

In addition to its enzymatic activity, the compound's biological stability and metabolic profile have been evaluated using cutting-edge analytical techniques such as LC-MS/MS and NMR spectroscopy. These studies have provided valuable insights into its pharmacokinetics, suggesting that it may exhibit favorable absorption and distribution characteristics.

The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding modes with target proteins, while quantum mechanical calculations have provided insights into its electronic structure and reactivity.

In conclusion, 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with emerging research findings, positions it as a promising candidate for future therapeutic applications. Continued investigation into its properties will undoubtedly yield further insights into its potential as a drug candidate.

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